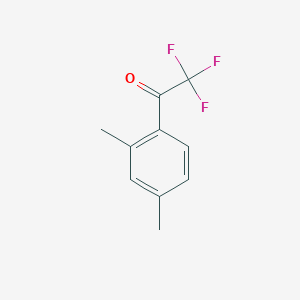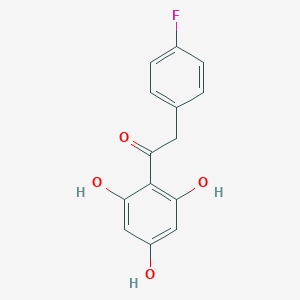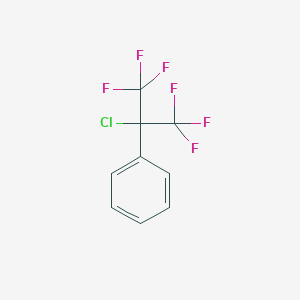
2,5,7,8-Tetramethyl-2-(4,8-dimethylnonyl)-6-hydroxychroman
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,7,8-Tetramethyl-2-(4,8-dimethylnonyl)-6-hydroxychroman, commonly known as Tocopherol, is a fat-soluble vitamin that is essential for human health. Tocopherol is a potent antioxidant that protects cells from oxidative stress and damage caused by free radicals. It is commonly found in foods such as nuts, seeds, and vegetable oils. Tocopherol is also commonly used in scientific research due to its unique properties and potential health benefits.
Wirkmechanismus
Tocopherol acts as an antioxidant by donating electrons to free radicals, neutralizing their damaging effects. It also inhibits the production of reactive oxygen species and reduces inflammation. Tocopherol has been shown to protect cell membranes and DNA from oxidative damage.
Biochemical and Physiological Effects
Tocopherol has several biochemical and physiological effects. It has been shown to reduce oxidative stress, improve immune function, and enhance cognitive function. Tocopherol has also been shown to reduce inflammation and improve cardiovascular health.
Vorteile Und Einschränkungen Für Laborexperimente
Tocopherol has several advantages for lab experiments. It is readily available and relatively inexpensive. Tocopherol is also stable and easy to work with. However, Tocopherol has some limitations. It is fat-soluble, which can make it difficult to work with in aqueous solutions. It can also be difficult to measure Tocopherol levels accurately due to its interaction with other antioxidants.
Zukünftige Richtungen
There are several future directions for Tocopherol research. One area of interest is the potential use of Tocopherol in cancer prevention and treatment. Tocopherol has been shown to inhibit cancer cell growth and induce apoptosis. Another area of interest is the potential use of Tocopherol in the treatment of neurodegenerative diseases such as Alzheimer's disease. Tocopherol has been shown to improve cognitive function and protect against neuronal damage. Additionally, further research is needed to determine the optimal dosage and delivery method for Tocopherol supplementation.
Synthesemethoden
Tocopherol can be synthesized through several methods, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the reaction of various chemicals to produce Tocopherol. Extraction from natural sources involves the isolation of Tocopherol from plant sources such as soybeans and sunflowers. The extraction method is preferred due to its natural origin and higher purity level.
Wissenschaftliche Forschungsanwendungen
Tocopherol has been extensively studied for its potential health benefits. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. Tocopherol has also been studied for its potential use in preventing and treating various diseases, including cardiovascular disease, Alzheimer's disease, and diabetes.
Eigenschaften
CAS-Nummer |
16171-35-0 |
|---|---|
Produktname |
2,5,7,8-Tetramethyl-2-(4,8-dimethylnonyl)-6-hydroxychroman |
Molekularformel |
C24H40O2 |
Molekulargewicht |
360.6 g/mol |
IUPAC-Name |
2-(4,8-dimethylnonyl)-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C24H40O2/c1-16(2)10-8-11-17(3)12-9-14-24(7)15-13-21-20(6)22(25)18(4)19(5)23(21)26-24/h16-17,25H,8-15H2,1-7H3 |
InChI-Schlüssel |
KSPPUTNLHMPTIS-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)C)C(=C1O)C)C |
Kanonische SMILES |
CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)C)C(=C1O)C)C |
Synonyme |
2,5,7,8-TDNHC 2,5,7,8-tetramethyl-2-(4,8-dimethylnonyl)-6-hydroxychroman 2,5,7,8-tetramethyl-2-(4,8-dimethylnonyl)-6-hydroxychroman, (R-(R*,R*))-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



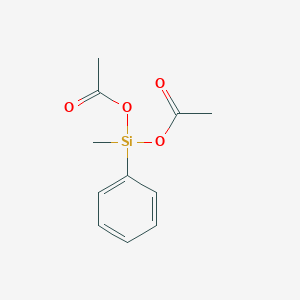
![Ethyl Benzo[b]thiophene-2-carboxylate](/img/structure/B102135.png)


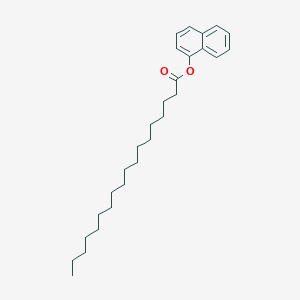
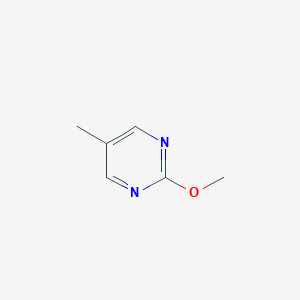

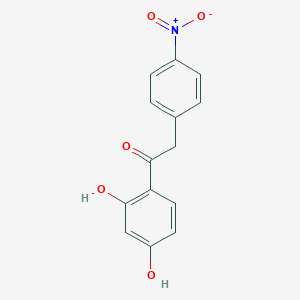
![(2R,3R,4S,5R)-5-[[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-carbamothioylpyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate](/img/structure/B102148.png)
